2-Aminopropanol hydrochloride

Description

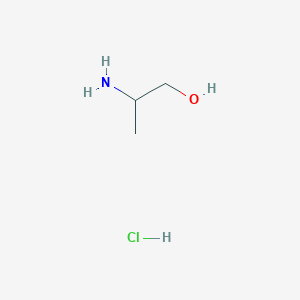

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDODBFXWRWFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276093, DTXSID70884233 | |

| Record name | 1-Propanol, 2-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6170-23-6, 17016-92-1 | |

| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopropanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 2-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQC204N04O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of "2-Aminopropanol hydrochloride" for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of 2-Aminopropanol Hydrochloride

Introduction

2-Aminopropanol, also known as alaninol, is a valuable chiral building block in organic synthesis.[1] Its hydrochloride salt is of particular interest to researchers and drug development professionals, primarily due to its role as a key intermediate in the synthesis of various pharmaceutical active ingredients.[2][3] Notably, the (S)-enantiomer is a crucial precursor for the broad-spectrum antibiotic Levofloxacin.[3] The presence of a chiral center necessitates stereoselective synthesis methods to obtain enantiomerically pure forms, which is critical as different stereoisomers often exhibit distinct biological activities.[3]

This guide provides a comprehensive overview of common laboratory-scale synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams. The methodologies discussed are derived from established chemical literature and patents, offering reliable routes for laboratory preparation.

Synthetic Pathways

Several synthetic routes to 2-aminopropanol have been developed, starting from readily available precursors. The most prevalent methods include the reduction of the amino acid L-alanine and the ammonolysis of propylene oxide derivatives.

-

Reduction of L-Alanine Derivatives: This is a widely used method for producing optically active (S)-2-aminopropanol.[2] The process typically involves the esterification of L-alanine followed by reduction of the ester group to a primary alcohol.[2][4] Various reducing agents can be employed, with metal hydrides being common.[2]

-

From Propylene Oxide: This route offers a direct approach to racemic 2-aminopropanol. A common laboratory adaptation involves a two-step process: a. Ring-opening of Propylene Oxide: Propylene oxide reacts with hydrochloric acid to form an intermediate, β-chloropropanol.[5][6] b. Ammonolysis: The resulting β-chloropropanol undergoes ammonolysis, where it reacts with an excess of ammonia to yield 2-aminopropanol.[5][6]

Experimental Protocols

Method 1: Synthesis from L-Alanine Ethyl Ester Hydrochloride (Reduction)

This protocol is adapted from a method designed for producing L-2-aminopropanol.[4] It utilizes tetramethylammonium borohydride as the reducing agent.

Step 1: Reduction of L-Alanine Ethyl Ester Hydrochloride

-

Prepare a mixture of 43.4 g of tetramethylammonium borohydride and 80 ml of dichloromethane and stir.[4]

-

At room temperature, add dropwise a solution of 46 g of L-alanine ethyl ester hydrochloride in 95 ml of dichloromethane.[4]

-

Allow the reaction to proceed for 1 hour at room temperature (approximately 15-35°C).[4]

-

Increase the temperature to 45°C and continue the reaction for 4-5 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography to confirm the consumption of the starting material.[4]

-

Upon completion, purify the product by vacuum distillation at 1.33 KPa, collecting the fraction at 72-74°C to obtain L-2-aminopropanol as a colorless, viscous liquid.[4]

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the obtained 2-aminopropanol in a suitable solvent like isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise with stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.

Method 2: Two-Step Synthesis from Propylene Oxide

This protocol describes the synthesis of racemic 2-aminopropanol via a β-chloropropanol intermediate.[5][6]

Step 1: Preparation of β-chloropropanol

-

Prepare a hydrochloric acid solution by adding 370g of concentrated HCl to 80g of water.[6]

-

Preheat this solution to 50°C.[6]

-

Begin the dropwise addition of 200g of cold propylene oxide directly to the liquid surface, maintaining the reaction temperature between 55-60°C. The addition should take approximately 45 minutes.[6]

-

After the addition is complete, continue stirring for an additional 15 minutes.[6]

-

Cool the mixture to room temperature and neutralize to a pH of 7 by adding solid anhydrous sodium carbonate.[6]

-

Allow the layers to separate. The oil layer is dried with anhydrous sodium sulfate and filtered.[6]

-

The filtrate is purified by rectification to collect the β-chloropropanol fraction at 132-134°C.[6]

Step 2: Ammonolysis of β-chloropropanol

-

In an autoclave, combine 94.5g of the prepared β-chloropropanol and 1g of potassium iodide (KI) as a catalyst.[6]

-

Replace the air in the autoclave with nitrogen three times.[6]

-

Introduce excess liquid ammonia into the vessel.[6]

-

Gradually heat the mixture with stirring, maintaining the temperature at 95°C for 30 hours.[6]

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia gas.[6]

-

Filter the resulting reaction liquid to remove any solid byproducts, yielding 2-aminopropanol as a light-yellow liquid.[6]

Step 3: Formation of the Hydrochloride Salt

-

Follow the same procedure as described in Method 1, Step 2, to convert the free base into its hydrochloride salt.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of L-2-Aminopropanol

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | L-Alanine Ethyl Ester Hydrochloride | [4] |

| Reducing Agent | Tetramethylammonium Borohydride | [4] |

| Solvent | Dichloromethane | [4] |

| Initial Reaction Temp. | 15-35°C (Room Temp.) | [4] |

| Final Reaction Temp. | 45°C | [4] |

| Reaction Time | 5-6 hours total | [4] |

| Yield | 85.6% | [4] |

| Product Purity (GC) | ≥ 99.12% |[4] |

Table 2: Reaction Parameters for the Ammonolysis of β-chloropropanol

| Parameter | Example 1 | Example 2 | Reference |

|---|---|---|---|

| Starting Material | β-chloropropanol | β-chloropropanol | [6] |

| Reagent | Liquid Ammonia | Liquid Ammonia | [6] |

| Catalyst | KI | KI | [6] |

| Temperature | 130-140°C | 95°C | [6] |

| Reaction Time | 20 hours | 30 hours | [6] |

| Yield | 77.7% | 77.6% |[6] |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the two-step synthesis of this compound starting from propylene oxide.

Caption: Workflow for the synthesis of 2-aminopropanol HCl from propylene oxide.

References

- 1. 2-Aminopropanol | C3H9NO | CID 5126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. This compound | 17016-92-1 | Benchchem [benchchem.com]

- 4. CN101200431A - A kind of synthetic method of L-2-aminopropanol - Google Patents [patents.google.com]

- 5. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]

- 6. Method of synthesizing 2-aminopropanol - Eureka | Patsnap [eureka.patsnap.com]

"2-Aminopropanol hydrochloride" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopropanol hydrochloride is a chiral amino alcohol derivative of significant interest in the pharmaceutical and chemical industries. Its stereoisomers, particularly the (S)-enantiomer, serve as crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, with a focus on its application in drug development.

Chemical Identity and Properties

This compound exists as a racemic mixture and as individual enantiomers. The (S)-enantiomer is a key intermediate in the synthesis of the antibiotic Levofloxacin.[1]

| Identifier | Racemic this compound | (S)-2-Aminopropanol Hydrochloride |

| CAS Number | 6170-23-6[2] | 17016-91-0[3] |

| Molecular Formula | C₃H₁₀ClNO[2][3] | C₃H₁₀ClNO[3] |

| Molecular Weight | 111.57 g/mol [2][3] | 111.57 g/mol [3] |

| IUPAC Name | 2-aminopropan-1-ol;hydrochloride[2] | (2S)-2-aminopropan-1-ol;hydrochloride[3] |

Physicochemical Properties

| Property | Value | Remarks |

| Melting Point | 86-87.5 °C (decomposes) | For the hydrochloride salt. |

| Boiling Point | 173-176 °C | For the free base (dl-Form). |

| Solubility | Freely soluble in water, alcohol, and ether. | For the free base (dl-Form). |

| Appearance | White crystalline solid or leaflets. | For the hydrochloride salt. |

Stereoisomerism

The presence of a chiral center at the C2 position results in two enantiomers: (R)- and (S)-2-aminopropanol. The spatial arrangement of these enantiomers is a critical factor in their biological activity and application in chiral synthesis.

Caption: Relationship between racemic and enantiomeric forms of 2-Aminopropanol.

Experimental Protocols

Synthesis of (S)-2-Aminopropanol Hydrochloride from L-Alanine

This protocol describes the synthesis of (S)-2-aminopropanol (L-alaninol) from L-alanine, which can then be converted to its hydrochloride salt.

Step 1: Esterification of L-Alanine [4]

-

Mix 18 g of L-alanine with 300 ml of ethanol in a reaction vessel and stir.

-

Cool the mixture to below 4°C.

-

Slowly add 26.5 g of thionyl chloride dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Remove the cooling bath and allow the reaction to proceed at 40°C for 4 hours.

-

Reduce the volume of ethanol by approximately 250 ml via vacuum distillation.

-

Cool the remaining reaction mixture for 30 minutes and then add 400 ml of diethyl ether to precipitate L-alanine ethyl ester hydrochloride.

-

Collect the precipitate by filtration, wash with 10 ml of diethyl ether, and dry under vacuum with nitrogen protection to yield L-alanine ethyl ester hydrochloride.

Step 2: Reduction to (S)-2-Aminopropanol [4] Note: This step uses tetramethylammonium borohydride as the reducing agent, which is prepared from potassium borohydride and tetramethylammonium chloride.

-

Dissolve the L-alanine ethyl ester hydrochloride in a suitable organic solvent.

-

Add tetramethylammonium borohydride to the solution.

-

Conduct the reduction in two stages: first at 15-35°C for 0.5-2 hours, followed by 35-55°C for 2-6 hours.

-

After the reaction is complete, isolate the (S)-2-aminopropanol.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude (S)-2-aminopropanol in a suitable solvent such as isopropanol or diethyl ether.

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Synthesis of Racemic 2-Aminopropanol from Propylene Oxide[5]

This protocol outlines a method to produce racemic 2-aminopropanol, which can be subsequently converted to its hydrochloride salt.

Step 1: Ring-opening of Propylene Oxide [5]

-

In a reaction flask, place 150 g of 37% hydrochloric acid solution.

-

At room temperature and with stirring, add 58 g of propylene oxide dropwise directly to the liquid surface over approximately 45 minutes.

-

Heat the mixture in a water bath at 60°C and stir for 1.5 hours.

-

After cooling, neutralize the reaction mixture to pH 7 with an aqueous sodium hydroxide solution.

-

Separate the organic layer. The primary products are α-chloropropanol and β-chloropropanol.

-

Isolate β-chloropropanol (1-chloro-2-propanol) by rectification (distillation), collecting the fraction at 132-134°C.

Step 2: Ammonolysis of β-chloropropanol [5]

-

React the isolated β-chloropropanol with an excess of liquid ammonia.

-

This reaction is typically carried out at an elevated temperature (50-200°C) and pressure in an autoclave.

-

The reaction yields racemic 2-aminopropanol.

Step 3: Formation of the Hydrochloride Salt

-

Follow the same procedure as described in Step 3 of the synthesis from L-alanine.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (in MeOD, 500 MHz) of (S)-2-aminopropan-1-ol hydrochloride: δ=1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), 3.77 (m, 1H).[6]

-

¹³C-NMR (in MeOD, 125 MHz) of (S)-2-aminopropan-1-ol hydrochloride: δ=15 (s), 51 (m), 64 (s).[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of 2-aminopropanol and its derivatives. While a specific method for this compound was not detailed in the search results, a general approach for the analysis of chiral primary amines can be adapted. This often involves the use of a chiral stationary phase (CSP).

General Chiral HPLC Method Development:

-

Column Selection: Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) chiral stationary phases are often effective for separating enantiomers of amino alcohols.[7][8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to improve peak shape and resolution.

-

Derivatization (Optional): If direct separation is challenging, derivatization with a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral column.[9]

Application in Drug Development: Synthesis of Levofloxacin

(S)-2-Aminopropanol is a critical chiral intermediate for the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic pathway to Levofloxacin using (S)-2-Aminopropanol.

Conclusion

This compound, and particularly its (S)-enantiomer, are valuable compounds for the pharmaceutical industry. Understanding their properties, synthesis, and analytical methodologies is crucial for their effective use in the development of new and existing drugs. This guide provides a foundational understanding for researchers and professionals working with this important chiral building block.

References

- 1. This compound | 17016-92-1 | Benchchem [benchchem.com]

- 2. This compound | C3H10ClNO | CID 110798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (S)- | C3H10ClNO | CID 24884157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101200431A - A kind of synthetic method of L-2-aminopropanol - Google Patents [patents.google.com]

- 5. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]

- 6. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

Unraveling the Role of 2-Aminopropanol Hydrochloride in Biological Systems: A Technical Overview

For Immediate Release

[City, State] – November 1, 2025 – An in-depth review of available scientific literature reveals that "2-Aminopropanol hydrochloride" is not characterized as a compound with a specific, direct mechanism of action in biological systems in the traditional pharmacological sense. Instead, its significance in the life sciences and drug development lies in its chemical properties as an amino alcohol and its role as a versatile building block for more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known biological context, chemical properties, and applications of 2-aminopropanol and its derivatives, compiled for researchers, scientists, and drug development professionals.

Executive Summary: A Molecule of Synthesis, Not Direct Action

Extensive searches of scientific databases and chemical literature do not yield a defined molecular mechanism of action for this compound, such as receptor binding or enzyme inhibition. Its primary role is that of a chemical intermediate and a member of the amino alcohol class of compounds, which are crucial in the synthesis of a wide range of pharmaceuticals and other biologically active agents. The hydrochloride salt form enhances the compound's stability and solubility.

The biological relevance of 2-aminopropanol is largely indirect, through its incorporation into larger molecules. The parent compound, 2-aminopropan-1-ol, is a chiral molecule existing as (S) and (R) enantiomers, each serving as a precursor to different classes of drugs.

Chemical and Physical Properties

2-Aminopropanol, also known as alaninol, is an organic compound containing both an amine and a hydroxyl functional group.[1] These groups confer upon it the ability to participate in a variety of chemical reactions, such as acylation of the amino group and esterification of the hydroxyl group.[1] The presence of both hydrogen bond donors and acceptors allows for significant intermolecular interactions.[1]

The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.[1] This process protonates the amino group, forming an ammonium salt which typically presents as a more stable, crystalline solid that is more readily soluble in aqueous solutions than the free base.

Table 1: Physicochemical Properties of Related Amino Alcohols

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Applications |

| 2-Aminopropan-1-ol | C₃H₉NO | 75.11 | Precursor for neurotransmitters and amino acids.[1] |

| (S)-2-Aminopropan-1-ol | C₃H₉NO | 75.11 | Intermediate for adrenaline-like compounds and Levofloxacin. |

| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | Buffering agent, stabilizer in cosmetics, pharmaceutical intermediate. |

| 1-Amino-2-propanol | C₃H₉NO | 75.11 | Buffer, solubilizer, intermediate in drug synthesis, component in cobalamin biosynthesis. |

Note: This table summarizes data for the parent compound and related structures due to the lack of specific biological action data for this compound.

Role in Pharmaceutical Synthesis and Biological Systems

The primary biological significance of 2-aminopropanol lies in its use as a chiral building block in the synthesis of pharmaceuticals. The stereochemistry of the molecule is critical, as different enantiomers are used to produce specific drugs with distinct biological activities.

-

(S)-2-Aminopropan-1-ol is a key intermediate in the synthesis of certain adrenaline-like compounds and the antibiotic Levofloxacin.

-

The related compound, S-(+)-2-Amino-1-propanol , is a precursor for the antibiotic Ofloxacin.

Amino alcohols as a class are recognized as important pharmacophores, and the 1,2-aminoalcohol moiety is present in a wide range of biologically active compounds, including those with antimalarial, antibacterial, and anticancer properties.[2] For instance, some complex amino alcohols derived from natural products like eugenol are being investigated as potential insecticides that may target acetylcholinesterase or insect odorant-binding proteins.[3]

While 2-aminopropan-1-ol is described as a precursor for some amino acids and neurotransmitters, which may influence metabolic pathways, this is a general metabolic role rather than a specific pharmacological mechanism of action.[1]

Experimental Methodologies: A Lack of Specific Protocols

Given the absence of a defined mechanism of action, there are no specific, cited experimental protocols for determining the biological activity of this compound itself. The methodologies associated with this compound are typically related to its chemical synthesis and its use in the synthesis of other compounds.

Should a researcher wish to investigate potential biological effects, a general workflow for screening would be appropriate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminopropanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopropanol hydrochloride is the hydrochloride salt of 2-aminopropanol, a chiral amino alcohol. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. A notable application is in the synthesis of the broad-spectrum antibiotic, Levofloxacin, where L-2-aminopropanol (the (S)-enantiomer) is a key chiral intermediate.[1] The optical purity of this intermediate is a critical factor that directly influences the quality and cost of the final pharmaceutical product.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and ease of use by professionals in research and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-aminopropan-1-ol;hydrochloride |

| Synonyms | DL-Alaninol hydrochloride, 2-Aminopropan-1-ol hydrochloride, 1-Propanol, 2-amino-, hydrochloride |

| CAS Number | 6170-23-6 (for the racemate)[2] |

| Molecular Formula | C₃H₁₀ClNO[2] |

| Molecular Weight | 111.57 g/mol [2] |

| Chemical Structure | ```dot |

| graph { | |

| layout=neato; | |

| node [shape=plaintext]; | |

| rankdir=LR; | |

| "C1" [label="CH₃", pos="0,0!"]; | |

| "C2" [label="CH", pos="1,0.5!"]; | |

| "N" [label="NH₃⁺", pos="1.5,1.5!"]; | |

| "Cl" [label="Cl⁻", pos="2.5,1.5!"]; | |

| "C3" [label="CH₂OH", pos="2,-0.5!"]; | |

| "C1" -- "C2"; | |

| "C2" -- "N"; | |

| "C2" -- "C3"; | |

| } |

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow and steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the substance begins to decompose (indicated by changes in appearance such as darkening or gas evolution) and the temperature at which it becomes completely liquid are recorded. This range represents the decomposition temperature.

Determination of Solubility

A general procedure for determining the qualitative solubility of this compound in various solvents is as follows.

Methodology:

-

Sample Preparation: Weigh a specific amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or diethyl ether) to a test tube containing the sample.

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at the tested concentration. If not, the process can be repeated with a larger volume of solvent to estimate the solubility range.

Logical Relationships in Synthesis

This compound is a key intermediate in the synthesis of more complex molecules. Its relationship with the free base and a final product like Levofloxacin can be visualized as follows:

Caption: Synthesis relationship of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound. The data and experimental protocols presented are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the effective use of this compound in synthetic chemistry and pharmaceutical development. The provided visualizations aim to clarify the experimental workflows and the role of this compound in chemical synthesis.

References

Navigating the Stability of 2-Aminopropanol Hydrochloride: A Technical Guide for Researchers

An in-depth examination of the stability and optimal storage conditions for 2-Aminopropanol hydrochloride, a critical reagent in pharmaceutical development and organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, recommended handling procedures, and methodologies for rigorous stability assessment.

This compound is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its stability is a critical factor that can influence the quality, safety, and efficacy of the final drug product. Understanding its degradation pathways and establishing appropriate storage conditions are paramount to ensure its integrity throughout the drug development lifecycle. This technical guide consolidates available data on the stability of this compound and provides standardized protocols for its evaluation.

Core Physicochemical Properties and Recommended Storage

While extensive quantitative stability data for this compound is not widely available in peer-reviewed literature, its known physicochemical properties and information from safety data sheets (SDS) provide a foundation for recommended storage and handling.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀ClNO | PubChem[2] |

| Molecular Weight | 111.57 g/mol | PubChem[2] |

| Appearance | White crystalline solid, powder, or granules (based on related compounds) | ChemBK[3] |

| Solubility | Readily soluble in water; soluble in alcohols and ethers (based on related compounds) | ChemBK[3] |

Table 1: Physicochemical Properties of this compound

Based on general knowledge of amino alcohol hydrochlorides and available safety data, the following storage conditions are recommended to maintain the stability of this compound:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Specific temperature ranges are often not provided, but refrigerated conditions (2-8 °C) are a common precautionary measure for amino compounds. |

| Humidity | Keep in a tightly sealed container in a dry and well-ventilated place. Some related compounds are noted to be hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation. |

| Light | Store in a light-resistant container. While specific photostability data is unavailable, protection from light is a general best practice for chemical reagents. |

| Inert Atmosphere | For long-term storage, particularly for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. |

| Container Material | Use chemically resistant containers such as glass or compatible polymers. Ensure the container is well-sealed to prevent moisture and air ingress. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. Chemical compatibility charts indicate that amines and alkanolamines can react with a variety of other chemical classes.[4] |

Table 2: Recommended Storage Conditions for this compound

Experimental Protocols for Stability Assessment

To generate specific stability data for this compound, a forced degradation study is essential. Such studies intentionally stress the compound to accelerate degradation and identify potential degradation products and pathways. The following are detailed, generalized protocols based on established pharmaceutical guidelines.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Photostability chamber

-

Oven

Methodologies:

-

Acidic Hydrolysis:

-

Dissolve a known concentration of this compound in 0.1 N HCl.

-

Store the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Withdraw samples at specified time points.

-

Neutralize the samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

-

Basic Hydrolysis:

-

Dissolve a known concentration of this compound in 0.1 N NaOH.

-

Follow the same procedure as for acidic hydrolysis.

-

-

Oxidative Degradation:

-

Dissolve a known concentration of this compound in a solution of 3% H₂O₂.

-

Store the solution at room temperature or a slightly elevated temperature for a defined period.

-

Withdraw and analyze samples at specified time points.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 60-80 °C).

-

Expose the solid to these conditions for an extended period.

-

At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (in a phototransparent container) and a sample of the solid compound to a light source within a photostability chamber.

-

The light source should comply with ICH Q1B guidelines, providing both UV and visible light.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples at appropriate time points.

-

Analytical Method for Stability Testing

A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

-

Column: A C18 reverse-phase column is often a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) is often suitable for amino alcohols that lack a strong chromophore. Mass spectrometry (LC-MS) can be used for identification of unknown degradation products.

Visualizing Workflows and Potential Degradation Pathways

To aid in the conceptualization of stability testing and potential degradation mechanisms, the following diagrams are provided.

Caption: A generalized workflow for conducting forced degradation stability studies.

Caption: Hypothesized degradation pathways for this compound.

Potential Degradation Pathways

Based on the chemical structure of 2-aminopropanol, several degradation pathways can be hypothesized. The primary amino group and the hydroxyl group are the most reactive sites.

-

Oxidation: The primary amino group can be oxidized to form an imine or undergo deamination to yield a ketone or aldehyde. The hydroxyl group can also be oxidized. Studies on the related compound 2-amino-2-methyl-1-propanol have shown the formation of acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone as oxidative degradation products.[5]

-

Reaction with Impurities: Trace metals can catalyze oxidation reactions.

-

Thermal Degradation: At elevated temperatures, dimerization or polymerization reactions involving the amino and hydroxyl groups may occur. Cyclization to form oxazolidine derivatives is also a possibility, as seen with other amino alcohols.

-

Photodegradation: Exposure to UV or visible light can generate free radicals, leading to a complex mixture of degradation products through various cleavage and rearrangement reactions.

Conclusion

While specific, quantitative stability data for this compound is limited in the public domain, a conservative approach to its storage and handling is recommended. This includes storage in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications in research and drug development, it is imperative that researchers and organizations conduct their own stability studies using the forced degradation protocols outlined in this guide. The resulting data will be invaluable for ensuring the quality and integrity of this important chemical intermediate and the final products derived from it.

References

understanding the stereoisomerism of "2-Aminopropanol hydrochloride" derivatives

An In-depth Technical Guide to the Stereoisomerism of 2-Aminopropanol Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of this compound and its derivatives. It covers the fundamental principles of chirality, methods for synthesis and separation of stereoisomers, and the critical role of stereochemistry in determining biological activity. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Introduction to the Stereoisomerism of 2-Aminopropanol

2-Aminopropanol, also known as alaninol, is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH3), an aminomethyl group (-CH2NH2), and a hydroxyl group (-OH). This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-aminopropanol and (S)-2-aminopropanol.

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. More significantly, they often display distinct pharmacological and toxicological profiles due to the stereospecific nature of biological systems, such as enzymes and receptors.

The hydrochloride salt form is commonly used to improve the stability and handling of these compounds. The stereochemical purity of 2-aminopropanol derivatives is of paramount importance in the pharmaceutical industry. For instance, the (S)-enantiomer, L-2-aminopropanol, is a crucial chiral intermediate in the synthesis of the broad-spectrum antibiotic Levofloxacin. The antibacterial activity of Levofloxacin is attributed almost entirely to this specific stereoisomer, while its enantiomer is significantly less active and can contribute to side effects.

Physicochemical Properties of this compound Stereoisomers

The distinct stereoisomers of this compound can be characterized by their specific optical rotation. A summary of their key properties is presented below.

| Property | (S)-2-Aminopropanol Hydrochloride | (R)-2-Aminopropanol Hydrochloride | Racemic this compound |

| IUPAC Name | (2S)-2-aminopropan-1-ol;hydrochloride | (2R)-2-aminopropan-1-ol hydrochloride | This compound |

| Synonyms | L-Alaninol HCl, (+)-2-Aminopropanol HCl | D-Alaninol HCl | (RS)-1-Amino-2-hydroxypropane HCl |

| Molecular Formula | C₃H₁₀ClNO | C₃H₁₀ClNO | C₃H₁₀ClNO |

| Molecular Weight | 111.57 g/mol | 111.57 g/mol | 111.57 g/mol |

| CAS Number | 17016-91-0 | 17016-92-1 | 17016-92-1 |

| Optical Rotation | -17° (neat) | +18° (neat) | 0° |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure 2-aminopropanol derivatives is a key focus in pharmaceutical manufacturing. Common strategies include asymmetric synthesis, resolution of racemic mixtures, and utilizing chiral starting materials.

Synthesis from Chiral Precursors: Reduction of L-Alanine

A prevalent method for producing (S)-2-aminopropanol involves the reduction of the naturally occurring amino acid L-alanine or its esters. This approach leverages the inherent chirality of the starting material to yield the desired enantiomer.

This protocol describes a two-step method involving the esterification of L-alanine followed by reduction.

Step 1: Esterification of L-Alanine

-

Suspend L-alanine in ethanol.

-

Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension with stirring until the L-alanine dissolves completely.

-

Reflux the resulting solution for 4-6 hours.

-

Remove the ethanol under reduced pressure to yield L-alanine ethyl ester hydrochloride as a crude product.

Step 2: Reduction with Sodium Borohydride

-

Dissolve the crude L-alanine ethyl ester hydrochloride in a suitable solvent, such as ethanol.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in the same solvent.

-

Slowly add the NaBH₄ solution to the ester solution while maintaining the temperature between 15-35°C.

-

After the initial addition, continue the reaction at a slightly elevated temperature (e.g., 35-55°C) for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.

-

The product, (S)-2-aminopropanol, is then isolated and purified by distillation under reduced pressure.

Synthesis from Propylene Oxide

Racemic 2-aminopropanol can be synthesized from achiral starting materials like propylene oxide through ammonolysis.

Caption: Synthesis of racemic 2-aminopropanol from propylene oxide.

This process typically involves reacting propylene oxide with an excess of aqueous or liquid ammonia at elevated temperatures and pressures. The resulting mixture contains 1-amino-2-propanol (2-aminopropanol) and must be purified, usually by distillation.

Chiral Separation and Analysis

Given the different biological activities of enantiomers, their separation and the determination of enantiomeric purity are crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. These CSPs are often based on polysaccharides like cellulose or amylose, which are derivatized to create chiral recognition sites. The enantiomer that forms a more stable transient diastereomeric complex with the CSP is retained longer on the column, resulting in its separation from the other enantiomer.

Experimental Protocol: Chiral HPLC Analysis of 2-Aminopropanol Derivatives

This protocol provides a general methodology for the enantiomeric separation of N-derivatized 2-aminopropanol. Derivatization is often necessary to introduce a chromophore for UV detection and to enhance chiral recognition.

-

Derivatization: React the 2-aminopropanol sample with a suitable derivatizing agent (e.g., a nitrobenzoxadiazole derivative) to form diastereomers that can be detected by UV or fluorescence.

-

HPLC System: Use an HPLC system equipped with a UV or fluorescence detector.

-

Chiral Column: Select a polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).

-

Mobile Phase: Prepare a mobile phase typically consisting of a mixture of a nonpolar solvent like hexane and an alcohol modifier like 2-propanol. The exact ratio must be optimized for the specific analyte and column.

-

Chromatographic Conditions:

-

Flow Rate: Set a flow rate of approximately 0.5 - 1.0 mL/min.

-

Temperature: Maintain a constant column temperature (e.g., 25°C).

-

Detection: Set the detector to the appropriate wavelength for the derivatized analyte.

-

-

Analysis: Inject the derivatized sample and record the chromatogram. The two enantiomers should appear as two separate peaks. Enantiomeric excess (ee) can be calculated from the peak areas.

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Biological Significance and Stereospecificity

The three-dimensional structure of a drug molecule is critical for its interaction with biological targets. Enantiomers, having different spatial arrangements, can bind differently to chiral receptors or enzyme active sites.

The terms eutomer and distomer are used to describe the pharmacologically more active and less active enantiomers, respectively. The ratio of their activities is known as the eudismic ratio . In many cases, the distomer is not merely inactive but may contribute to undesirable side effects or have a different pharmacological profile altogether.

Caption: Model of stereospecific interaction between enantiomers and a receptor.

This principle underscores the modern regulatory emphasis on developing single-enantiomer drugs to improve efficacy and safety profiles. The case of 2-aminopropanol derivatives in pharmaceuticals is a clear illustration of this imperative.

Conclusion

The stereoisomerism of this compound is a foundational concept with significant practical implications in organic synthesis and drug development. A thorough understanding of the properties of its (R) and (S) enantiomers, coupled with robust methods for their stereoselective synthesis and analysis, is essential for creating safer and more effective pharmaceuticals. As the demand for enantiopure compounds continues to grow, the principles and techniques outlined in this guide will remain central to innovation in the chemical and biomedical sciences.

Toxicological Data and Safety Assessment of Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety assessment of commonly used amino alcohols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation. This document summarizes key toxicological endpoints, details the methodologies of pivotal safety studies, and visualizes the known signaling pathways associated with the toxicity of these compounds.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for several key amino alcohols, including monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA), aminomethyl propanol (AMP), and aminomethyl propanediol (AMPD). This data is compiled from various sources, including regulatory agency reports and peer-reviewed literature.

Table 1: Acute Toxicity Data for Selected Amino Alcohols

| Chemical Name | CASRN | Test Species | Route | LD50 (mg/kg bw) | Toxicity Category |

| Monoethanolamine (MEA) | 141-43-5 | Rat | Oral | 1089 - 2050 | III |

| Rabbit | Dermal | 1000 - 2504 | III | ||

| Diethanolamine (DEA) | 111-42-2 | Rat | Oral | 710 - 2830 | III |

| Rabbit | Dermal | 1220 - 12970 | III | ||

| Triethanolamine (TEA) | 102-71-6 | Rat | Oral | 4190 - 9000 | IV |

| Rabbit | Dermal | > 2000 | IV | ||

| Aminomethyl Propanol (AMP) | 124-68-5 | Rat | Oral | 2900 | IV |

| Rabbit | Dermal | > 2000 | IV | ||

| Aminomethyl Propanediol (AMPD) | 5580-66-5 | Rat | Oral | 4300 | IV |

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic

Table 2: Skin and Eye Irritation Data for Selected Amino Alcohols

| Chemical Name | Test Species | Skin Irritation | Eye Irritation |

| Monoethanolamine (MEA) | Rabbit | Corrosive | Severe |

| Diethanolamine (DEA) | Rabbit | Moderate Irritant | Severe Irritant |

| Triethanolamine (TEA) | Rabbit | Minimal to Slight Irritant | Mild to Severe Irritant |

| Aminomethyl Propanol (AMP) | Rabbit | Minimally Irritating | Minimal to Moderate Irritant |

| Aminomethyl Propanediol (AMPD) | Rabbit | Minimally Irritating | Minimal Irritant |

Table 3: Skin Sensitization Data for Selected Amino Alcohols

| Chemical Name | Test Species | Test Type | Result |

| Monoethanolamine (MEA) | Guinea Pig | Maximization Test | Sensitizer |

| Diethanolamine (DEA) | Guinea Pig | Maximization Test | Not a Sensitizer |

| Triethanolamine (TEA) | Guinea Pig | Maximization Test | Not a Sensitizer |

| Aminomethyl Propanol (AMP) | Guinea Pig | Buehler Test | Not a Sensitizer |

| Aminomethyl Propanediol (AMPD) | Guinea Pig | Buehler Test | Not a Sensitizer |

Table 4: Subchronic and Chronic Oral Toxicity Data for Selected Amino Alcohols

| Chemical Name | Test Species | Study Duration | NOAEL (mg/kg bw/day) | Target Organs |

| Monoethanolamine (MEA) | Rat | 90-day | 120 (Maternal), 450 (Developmental) | Kidney |

| Diethanolamine (DEA) | Rat | 13-week | < 160 ppm (in drinking water) | Kidney, Liver, Blood, CNS |

| Triethanolamine (TEA) | Rat | 2-year | - | Kidney, Liver |

Table 5: Developmental and Reproductive Toxicity Data for Selected Amino Alcohols

| Chemical Name | Test Species | Route | Developmental NOAEL (mg/kg bw/day) | Reproductive NOAEL (mg/kg bw/day) | Key Findings |

| Monoethanolamine (MEA) | Rat | Gavage | 450 | - | No effects on reproductive parameters or fetal development at non-maternally toxic doses. |

| Diethanolamine (DEA) | Rat | Dermal | 380 | - | Developmental toxicity only observed at doses causing significant maternal toxicity. |

| Rabbit | Dermal | 350 | - | No evidence of developmental toxicity. | |

| Triethanolamine (TEA) | Rat | Dermal | - | - | No evidence of developmental or reproductive toxicity in available studies. |

Table 6: Genotoxicity Data for Selected Amino Alcohols

| Chemical Name | Ames Test (S. typhimurium) | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test |

| Monoethanolamine (MEA) | Negative | Weak Positive (Human Lymphocytes) | - |

| Diethanolamine (DEA) | Negative | Negative (CHO cells) | Negative (Mouse) |

| Triethanolamine (TEA) | Negative | Negative | - |

| Aminomethyl Propanol (AMP) | Non-mutagenic | - | - |

| Aminomethyl Propanediol (AMPD) | Non-mutagenic | - | - |

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experimental protocols.

Acute Oral Toxicity (based on OECD Guideline 401)

-

Principle: To determine the short-term toxicity of a substance following a single oral dose.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by gavage in a single dose.

-

Several dose groups are used with a control group receiving the vehicle only.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Evaluation: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (based on OECD Guideline 402)

-

Principle: To assess the toxicity of a substance following a single, prolonged dermal application.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the animals 24 hours before the test.

-

The test substance is applied to an area of approximately 10% of the total body surface.

-

The application site is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

-

Evaluation: The dermal LD50 is determined.

Dermal Irritation/Corrosion (based on OECD Guideline 404)

-

Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Albino rabbits are used.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Evaluation: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Eye Irritation/Corrosion (based on OECD Guideline 405)

-

Principle: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

The other eye serves as a control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

-

Evaluation: The severity of ocular lesions is scored to classify the irritant/corrosive potential of the substance.

Skin Sensitization (based on OECD Guideline 406 - Guinea Pig Maximization Test)

-

Principle: To identify substances with the potential to cause allergic contact dermatitis.

-

Test Animals: Guinea pigs are used.

-

Procedure:

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application.

-

Challenge Phase: After a 10-14 day rest period, the animals are challenged with a topical application of the test substance.

-

A control group is treated similarly but without the test substance during the induction phase.

-

-

Evaluation: The skin reactions in the test and control groups are compared after the challenge. A substance is considered a sensitizer if a significantly higher number of test animals show a positive skin reaction.

Subchronic Oral Toxicity (90-Day Study - based on OECD Guideline 408)

-

Principle: To evaluate the adverse effects of a substance following repeated oral administration over a 90-day period.

-

Test Animals: Rats are the preferred species.

-

Procedure:

-

The test substance is administered daily in graduated doses to several groups of animals (usually via gavage or in the diet/drinking water).

-

A control group receives the vehicle only.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

A full necropsy and histopathological examination of organs and tissues are conducted.

-

-

Evaluation: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Prenatal Developmental Toxicity (based on OECD Guideline 414)

-

Principle: To assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.

-

Test Animals: Rats or rabbits are commonly used.

-

Procedure:

-

The test substance is administered daily to pregnant females during the period of major organogenesis.

-

Dams are observed for signs of maternal toxicity.

-

Shortly before the expected day of delivery, the females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Evaluation: The developmental NOAEL is determined. The study assesses effects such as embryolethality, fetal growth retardation, and structural malformations.

Bacterial Reverse Mutation Test (Ames Test - based on OECD Guideline 471)

-

Principle: To detect gene mutations induced by a chemical. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal medium agar that lacks the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Procedure:

-

Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation.

-

After an appropriate incubation period, the cells are treated with a substance that arrests cell division in metaphase.

-

The chromosomes are harvested, stained, and analyzed microscopically for structural abnormalities (e.g., breaks, gaps, exchanges).

-

-

Evaluation: A substance is considered clastogenic if it causes a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of amino alcohols is crucial for accurate risk assessment and the development of safer alternatives. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways implicated in amino alcohol-induced toxicity.

General Cytotoxicity Pathway of Amino Alcohols

This diagram illustrates a generalized pathway for amino alcohol-induced cytotoxicity, which often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage and apoptosis.

historical development and discovery of amino alcohol hydrochlorides

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Abstract

Amino alcohol hydrochlorides represent a pivotal class of compounds in the history of pharmacology and synthetic chemistry. Their journey from natural product extracts to rationally designed pharmaceuticals has paved the way for numerous therapeutic breakthroughs. This technical guide provides a comprehensive overview of the , with a focus on seminal compounds such as ephedrine and adrenaline. It details the key scientific milestones, from their initial isolation and structural elucidation to the development of early synthetic methodologies. This document also includes a compilation of historical quantitative data, detailed experimental protocols from foundational studies, and visual representations of synthetic workflows and biological pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction: The Dawn of a New Pharmacological Era

The late 19th and early 20th centuries marked a transformative period in medicine and chemistry. The transition from crude plant extracts to the isolation and structural identification of active principles revolutionized drug discovery. Within this context, the discovery of amino alcohol hydrochlorides stands out as a significant achievement. These compounds, characterized by a hydroxyl group and an amino group on an aliphatic chain, often in a 1,2-relationship, were found to possess potent physiological activity, particularly on the sympathetic nervous system. Their hydrochloride salts were typically preferred for their increased stability and water solubility, facilitating their formulation and administration as medicaments. This guide delves into the historical narrative of these crucial discoveries, highlighting the scientific rigor and serendipitous moments that defined this era of research.

Foundational Discoveries: Ephedrine and Adrenaline

The story of amino alcohol hydrochlorides is intrinsically linked to two landmark natural products: ephedrine and adrenaline (epinephrine).

Ephedrine: From Ancient Herb to Modern Medicine

Ephedrine was the first of this class to be isolated in its pure form. For centuries, the Chinese herb Ma Huang (Ephedra sinica) was used in traditional medicine to treat asthma and bronchitis. In 1887, Japanese chemist Nagai Nagayoshi isolated the active constituent, which he named ephedrine. His work laid the foundation for understanding its sympathomimetic effects.

The structural elucidation of ephedrine was a significant undertaking that spanned several years. The presence of a secondary amino group and a secondary hydroxyl group was confirmed through a series of chemical reactions. The determination of its stereochemistry was a particularly complex challenge that was eventually resolved through degradation studies and, later, through synthesis.

Adrenaline (Epinephrine): The "Fight or Flight" Hormone

The discovery of adrenaline is a cornerstone of endocrinology and pharmacology. In 1895, Polish physiologist Napoleon Cybulski prepared an extract from the adrenal glands that exhibited potent pressor effects. Shortly thereafter, in 1897, John Jacob Abel of Johns Hopkins University reported the isolation of a crystalline substance from adrenal glands which he named epinephrine. However, it was Japanese chemist Jōkichi Takamine who, in 1901, successfully isolated the pure, stable crystalline hormone and named it adrenaline.

The structural determination of adrenaline revealed it to be a catecholamine, with a primary amino group and a secondary hydroxyl group attached to a benzene ring containing two adjacent hydroxyl groups. This discovery was monumental, as it was the first hormone to be isolated and structurally identified.

Early Synthetic Endeavors and Structure-Activity Relationships

The elucidation of the structures of ephedrine and adrenaline spurred chemists to develop synthetic routes to these compounds and their analogues. This not only provided a more reliable source of these drugs but also opened the door to the systematic investigation of structure-activity relationships (SAR).

One of the earliest and most notable synthetic achievements was the synthesis of adrenaline by Friedrich Stolz in 1904. This was the first synthesis of a hormone. The initial synthetic product was a racemic mixture, which was later resolved into its enantiomers by Flächer in 1908. This resolution was crucial, as it was discovered that the naturally occurring L-(-)-adrenaline was significantly more potent than its D-(+)-enantiomer.

The synthesis of ephedrine also presented a significant challenge due to its two chiral centers. The development of stereoselective synthetic methods was a major focus of research in the early 20th century. These early synthetic efforts were instrumental in establishing the field of medicinal chemistry and the principles of rational drug design.

Quantitative Data from Historical Studies

The following tables summarize key quantitative data from the early literature on ephedrine and adrenaline, providing a snapshot of the physicochemical and pharmacological properties as they were first determined.

Table 1: Physicochemical Properties of Ephedrine and Adrenaline Hydrochlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| L-Ephedrine HCl | C10H15NO·HCl | 201.69 | 217-220 | -33° to -36° |

| L-Adrenaline HCl | C9H13NO3·HCl | 219.67 | 157 | -50° to -53.5° |

Table 2: Early Pharmacological Data

| Compound | Model | Effect | Relative Potency |

| L-Ephedrine | Canine Blood Pressure | Pressor | 1 |

| L-Adrenaline | Canine Blood Pressure | Pressor | ~100 |

| D-Adrenaline | Canine Blood pressure | Pressor | ~5 |

Experimental Protocols from Foundational Research

The following protocols are adapted from the early 20th-century literature and provide insight into the experimental techniques of the time.

Isolation of Ephedrine Hydrochloride from Ma Huang (Adapted from Nagai, 1892)

-

Extraction: The dried and powdered stems of Ephedra vulgaris are extracted with 70% ethanol containing a small amount of acetic acid.

-

Solvent Removal: The ethanolic extract is concentrated under reduced pressure to a syrup.

-

Acid-Base Extraction: The syrup is dissolved in water and made alkaline with sodium carbonate. The liberated free base is then extracted with diethyl ether.

-

Purification: The ether extract is washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.

-

Salt Formation: The resulting crude ephedrine base is dissolved in a minimal amount of ethanol, and a solution of hydrochloric acid in ethanol is added until the solution is acidic to litmus paper.

-

Crystallization: The solution is cooled, and the precipitated ephedrine hydrochloride crystals are collected by filtration, washed with cold ethanol, and dried.

Synthesis of Adrenaline (Adapted from Stolz, 1904)

-

Condensation: Catechol is treated with chloroacetyl chloride in the presence of a condensing agent (e.g., phosphorus oxychloride) to yield chloroacetocatechol.

-

Amination: The chloroacetocatechol is then reacted with a solution of methylamine in ethanol. This reaction is typically carried out under pressure in a sealed vessel. The product of this step is adrenalone.

-

Reduction: The ketonic group of adrenalone is reduced to a secondary alcohol. Early methods employed sodium amalgam as the reducing agent.

-

Purification and Salt Formation: The resulting racemic adrenaline is purified by recrystallization. The hydrochloride salt can be prepared by dissolving the free base in ethanol and adding ethanolic hydrochloric acid.

Visualizing Historical Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of an amino alcohol hydrochloride and the signaling pathway of adrenaline.

Caption: A generalized workflow for the synthesis of amino alcohol hydrochlorides.

Caption: A simplified diagram of the adrenaline signaling pathway via a G-protein coupled receptor.

Conclusion and Future Perspectives

The historical journey of amino alcohol hydrochlorides, from their origins as natural products to their establishment as synthetically accessible pharmaceuticals, marks a pivotal chapter in the annals of science. The foundational work on compounds like ephedrine and adrenaline not only provided humanity with powerful new medicines but also laid the conceptual groundwork for modern pharmacology and medicinal chemistry. The principles of structural elucidation, chemical synthesis, and the study of structure-activity relationships, which were honed during this period, continue to be the bedrock of drug discovery today. As we move forward with more advanced technologies, it is essential to recognize and build upon the legacy of these pioneering discoveries. The continued exploration of new synthetic methodologies and the deeper understanding of the biological targets of these and similar molecules will undoubtedly lead to the development of even more effective and safer therapeutics in the future.

Methodological & Application

Application Notes and Protocols: 2-Aminopropanol Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of "2-Aminopropanol hydrochloride" and its enantiopure forms in key organic synthesis protocols. This document offers structured data, experimental procedures, and visual workflows to facilitate its application in research and development.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are privileged ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. (S)-2-Aminopropanol hydrochloride is a readily available chiral building block for the synthesis of a variety of chiral oxazoline ligands.

General Reaction Scheme

The most common method for synthesizing chiral 2-oxazolines involves the condensation of a chiral β-amino alcohol, such as (S)-2-aminopropanol, with a carboxylic acid or its derivative.

Experimental Workflow for Chiral Oxazoline Synthesis

Caption: General workflow for the synthesis of chiral oxazolines.

Experimental Protocol: Synthesis of (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole

This protocol describes the synthesis of a common chiral oxazoline ligand from (S)-2-aminopropanol hydrochloride and benzonitrile.

Materials:

-

(S)-2-Aminopropanol hydrochloride

-

Benzonitrile

-

Zinc chloride (ZnCl₂)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (S)-2-aminopropanol (derived from the hydrochloride salt by neutralization) in toluene, add benzonitrile and a catalytic amount of zinc chloride.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral oxazoline.

Quantitative Data for Chiral Oxazoline Synthesis

The following table summarizes the synthesis of various chiral oxazolines using (S)-2-aminopropanol.

| Carboxylic Acid/Nitrile Derivative | Catalyst/Method | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzonitrile | ZnCl₂ | Toluene | >90 | >99 |

| Phenylacetic acid | Thionyl Chloride | Chloroform | 86 | >98 |

| 2-Phenylpropionic acid | PPh₃/CCl₄/Et₃N | Acetonitrile/Pyridine | 81 | >98 |

Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Chiral oxazoline ligands derived from 2-aminopropanol are highly effective in various asymmetric transformations, including the palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral nucleophiles.

Logical Relationship in Asymmetric Allylic Alkylation

Caption: Role of chiral oxazoline ligands in asymmetric catalysis.

Experimental Protocol: Asymmetric Allylic Alkylation of Dimethyl Malonate

This protocol outlines a typical procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a chiral phosphine-oxazoline (PHOX) ligand derived from (S)-2-aminopropanol.

Materials:

-

[Pd(allyl)Cl]₂

-

Chiral PHOX ligand

-

1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Dichloromethane (DCM)

Procedure:

-

In a glovebox, dissolve [Pd(allyl)Cl]₂ and the chiral PHOX ligand in dichloromethane.

-

Stir the solution at room temperature for 30 minutes to form the catalyst.

-

In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate, dimethyl malonate, and potassium acetate in dichloromethane.

-

Add the catalyst solution to the substrate mixture.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it with water and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data for Asymmetric Allylic Alkylation

The following table presents representative data for the asymmetric allylic alkylation using a chiral PHOX ligand derived from (S)-2-aminopropanol.

| Allylic Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 95 | 92 |

| 1,3-Diphenyl-2-propenyl acetate | Dibenzyl malonate | 93 | 91 |

| cinnamyl acetate | Dimethyl malonate | 88 | 85 |

Intermediate in the Synthesis of Levofloxacin

(S)-2-Aminopropanol is a crucial chiral starting material for the synthesis of the broad-spectrum antibiotic Levofloxacin. It is used to construct the chiral C-3 methyl-substituted morpholine ring of the drug.

Synthesis of a Key Intermediate

A key step involves the reaction of L-aminopropanol with a suitable precursor to form an intermediate which is then cyclized to form the core of the Levofloxacin molecule.[1][2]

Experimental Protocol: Synthesis of S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid

This protocol describes a step in a published synthesis of a key Levofloxacin intermediate.[3][4]

Materials:

-

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid ethyl ester

-

Hydrochloric acid

-